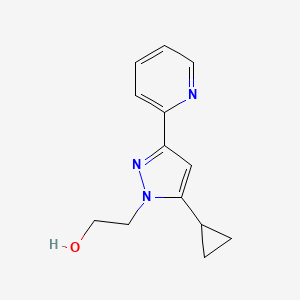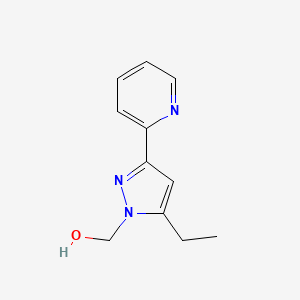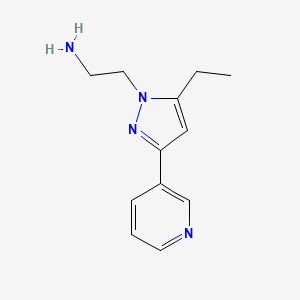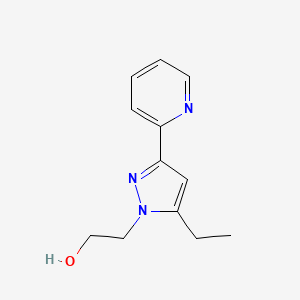
2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol
Übersicht
Beschreibung
2-(5-Cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol, or 5-cyclopropyl-2-pyridylpyrazole (CPP) for short, is an organic compound with a variety of applications in scientific research. CPP has been studied for its potential uses in drug design, as a bioactive compound, and as a catalyst in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The compound 2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol and its analogs have shown potential in anticancer research. A study by Alam et al. (2018) synthesized and evaluated a series of novel pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives for their cytotoxicity against human cancer cell lines. The compounds displayed moderate to good cytotoxicity, with some analogs showing significant activity compared to standard drugs (Alam, Alam, Panda, & Rahisuddin, 2018).
Photoinduced Tautomerization Studies
Vetokhina et al. (2012) investigated compounds such as 2-(1H-pyrazol-5-yl)pyridine (PPP) and its derivatives, which are structurally related to the compound . These compounds exhibit unique photoreactions, including excited-state intramolecular proton transfer and solvent-assisted double-proton transfer. These properties are significant for understanding photoinduced processes in similar heterocyclic compounds (Vetokhina et al., 2012).
Synthesis and Polymerization Applications
The synthesis and applications of pyrazolylpyridinamine and pyrazolylpyrroleamine derivatives, closely related to the queried compound, in polymerization and oligomerization of ethylene were investigated by Obuah et al. (2014). This research is relevant for developing new catalysts in polymer chemistry (Obuah, Omondi, Nozaki, & Darkwa, 2014).
Electronic and Optical Materials
Research by Su et al. (2021) on pyrazol-pyridine ligands, similar in structure to the compound of interest, revealed their potential in developing organic light-emitting diodes (OLEDs). These compounds demonstrated high phosphorescence quantum yields and efficiency, indicating their utility in electronic and optical materials (Su et al., 2021).
Eigenschaften
IUPAC Name |
2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-8-7-16-13(10-4-5-10)9-12(15-16)11-3-1-2-6-14-11/h1-3,6,9-10,17H,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVFZGJDRLLHRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCO)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















